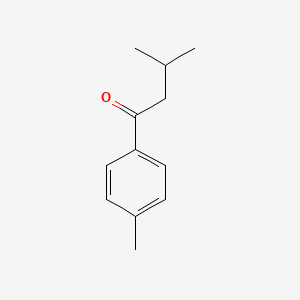

3-Methyl-1-(4-methylphenyl)butan-1-one

Descripción

3-Methyl-1-(4-methylphenyl)butan-1-one (CAS: 61971-91-3) is an aromatic ketone with the molecular formula C₁₂H₁₆O and a molecular weight of 176.26 g/mol . Structurally, it consists of a butan-1-one backbone substituted with a 3-methyl group and a 4-methylphenyl ring at the carbonyl position. This compound is also known as 3,4′-Dimethylbutyrophenone and is registered under ChemSpider ID 19521165 . Its monoisotopic mass is 176.120115, and it is characterized by moderate lipophilicity due to the methyl substituents on both the aromatic ring and the aliphatic chain.

Propiedades

IUPAC Name |

3-methyl-1-(4-methylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(2)8-12(13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUNMVVLFFPBKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500720 | |

| Record name | 3-Methyl-1-(4-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61971-91-3 | |

| Record name | 3-Methyl-1-(4-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-methylphenyl)butan-1-one typically involves the reaction of 4-methylbenzaldehyde with 3-methylbutan-2-one in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired ketone .

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-1-(4-methylphenyl)butan-1-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-1-(4-methylphenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 3-Methyl-1-(4-methylphenyl)butan-1-one is utilized as a reagent in synthetic organic chemistry. It serves as an important intermediate in the preparation of various compounds, including:

- Aminocarbonylphenylpropanoic acid analogs: These compounds are studied for their potential as EP3 receptor antagonists, which may have implications in pain management and inflammation control.

Biology

The compound exhibits significant biological activity primarily through its interaction with neurotransmitter systems. Research highlights include:

- Neurotransmitter Modulation: It has been shown to enhance the release of norepinephrine and dopamine, suggesting potential applications in treating mood disorders and conditions like Attention Deficit Hyperactivity Disorder (ADHD) .

- Receptor Binding Studies: Investigations into its binding affinity to various receptors provide insights into its pharmacological properties.

Medicine

Given its stimulant properties, 3-Methyl-1-(4-methylphenyl)butan-1-one is being explored for therapeutic applications:

- Mood Disorders: Its ability to modulate neurotransmitter levels positions it as a candidate for treating depression and anxiety disorders.

- ADHD Treatment: The stimulant effects may offer therapeutic benefits for individuals with attention deficit disorders .

Industrial Applications

In industry, this compound is used in the synthesis of specialty chemicals and intermediates. Its unique chemical structure allows it to participate in various chemical reactions that are valuable for producing complex organic molecules.

Research Findings and Case Studies

Recent studies have provided valuable insights into the biological activity and potential applications of 3-Methyl-1-(4-methylphenyl)butan-1-one:

| Study Focus | Key Findings |

|---|---|

| Neurotransmitter Release | Increased norepinephrine and dopamine release observed in animal models. |

| Receptor Interaction | Potential interaction with serotonin receptors; further investigation needed. |

| Therapeutic Potential | Promising candidate for mood disorder treatments based on neurotransmitter modulation. |

Mecanismo De Acción

The mechanism of action of 3-Methyl-1-(4-methylphenyl)butan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the levels of dopamine and norepinephrine, leading to enhanced mood and alertness. The compound’s molecular targets include monoamine transporters, which are responsible for the reuptake of neurotransmitters .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 3-Methyl-1-(4-methylphenyl)butan-1-one with structurally or functionally related compounds, focusing on molecular properties, applications, and biological activities.

Table 1: Molecular and Physical Properties of Selected Compounds

Actividad Biológica

3-Methyl-1-(4-methylphenyl)butan-1-one, also known as 4-Methyl-3-phenyl-2-butanone, is a ketone compound with notable structural features that suggest potential biological activities. Its chemical structure can be represented as CHO, which includes a methyl group and a phenyl ring, making it an interesting candidate for pharmacological studies.

The molecular weight of 3-Methyl-1-(4-methylphenyl)butan-1-one is approximately 176.25 g/mol. Its structure features a branched alkyl chain attached to a phenyl group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that 3-Methyl-1-(4-methylphenyl)butan-1-one exhibits various biological activities, particularly in the fields of pharmacology and toxicology. Below is a summary of its reported effects:

Antimicrobial Activity

Several studies have explored the antimicrobial properties of ketones similar to 3-Methyl-1-(4-methylphenyl)butan-1-one. These compounds often demonstrate effectiveness against a range of bacterial and fungal strains. For instance, compounds with similar structures have shown inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .

Anticancer Properties

Recent investigations into the anticancer effects of ketones have revealed promising results. For example, compounds structurally related to 3-Methyl-1-(4-methylphenyl)butan-1-one have been evaluated for their antiproliferative activities against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC (nM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 33 | Tubulin destabilization |

| Compound B | MDA-MB-231 | 23 | Apoptosis induction |

| 3-Methyl-1-(4-methylphenyl)butan-1-one | TBD | TBD | TBD |

The biological activity of 3-Methyl-1-(4-methylphenyl)butan-1-one is hypothesized to involve several mechanisms:

- Interaction with Enzymes: The compound may interact with specific enzymes or receptors, influencing metabolic pathways.

- Cell Cycle Modulation: Similar compounds have been shown to affect the cell cycle by inducing G2/M phase arrest in cancer cells.

- Reactive Oxygen Species (ROS): Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Study on Antiproliferative Effects

In a study examining the antiproliferative effects of various ketones, including those related to 3-Methyl-1-(4-methylphenyl)butan-1-one, researchers observed significant inhibition of cell growth in MCF-7 cells. The study highlighted that these compounds could serve as potential leads for developing new anticancer therapies .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of 3-Methyl-1-(4-methylphenyl)butan-1-one. Results indicated that while certain concentrations exhibited cytotoxicity in vitro, further research is needed to establish safe dosage levels for therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.